(2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is an organic compound that features a thiophene ring substituted with an acetyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Knoevenagel Condensation: The final step involves the Knoevenagel condensation between the acetylated thiophene and 4-chlorobenzaldehyde in the presence of a base like piperidine to form the desired enenitrile compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. It may also be used in the synthesis of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of (2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(5-acetylthiophen-2-yl)-3-(4-bromophenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.
(2E)-2-(5-acetylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile: Similar structure but with a fluorine atom instead of chlorine.
(2E)-2-(5-acetylthiophen-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can affect the compound’s electronic properties and its behavior in chemical reactions.
Properties
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c1-10(18)14-6-7-15(19-14)12(9-17)8-11-2-4-13(16)5-3-11/h2-8H,1H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROOMWZKOOEVDW-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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